5-Isothiazolemethanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Isothiazolemethanol often involves versatile templates like 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, which can undergo nucleophilic ring-opening followed by cyclization processes. This approach enables the creation of a diverse array of 2-phenyl-4,5-functionalized oxazoles, showcasing the flexibility and utility of such templates in synthesizing complex heterocyclic structures (Misra & Ila, 2010).
Molecular Structure Analysis
Isothiazoles, including derivatives like 5-Isothiazolemethanol, exhibit unique molecular structures that influence their chemical reactivity and physical properties. The analysis of these structures often involves X-ray crystallography and NMR spectroscopy, providing insights into the arrangement of atoms, bond lengths, angles, and the overall 3D conformation of the molecules.
Chemical Reactions and Properties
Isothiazole derivatives participate in various chemical reactions, including photochromic ring-closing reactions, spontaneous elimination, and substitution reactions, as seen in 4,5-Dibenzothienylthiazoles. Such reactions demonstrate the reactivity of the isothiazole ring and its potential for creating new chemical entities with interesting properties and applications (Nakagawa, Nakashima, & Kawai, 2012).
Physical Properties Analysis
The physical properties of 5-Isothiazolemethanol and related compounds, such as solubility, melting point, and boiling point, are critical for their application in various domains. The solubility of isothiazole derivatives in different solvents, for example, is essential for their use in chemical synthesis and pharmaceutical formulations (Chen et al., 2017).
Chemical Properties Analysis
The chemical properties of isothiazoles, including 5-Isothiazolemethanol, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are fundamental to their behavior in chemical reactions. The functionalization of the isothiazole ring, through reactions like lithiation and subsequent reactions with electrophiles, highlights the versatility of these compounds in organic synthesis (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).
Scientific Research Applications
Biologically Active Drugs and Plant Protection Chemicals : Isothiazoles, including compounds like 5-Isothiazolemethanol, show promise in designing and synthesizing biologically active drugs. These compounds also have potential applications in plant protection chemicals, with benefits such as lower drug doses and green chemistry applications (Kletskov et al., 2019).
Radiosensitizing Drugs : Isothiazole derivatives, such as 2-amino-5-nitrothiazole, react with palladium in methanol and water, forming complexes with potential applications as radiosensitizing drugs (Farrell & Carneiro, 1987).
Chemical Synthesis and Stability : Isothiazole derivatives, like 5-nitro-2,1-benzisothiazole, react with aromatic amines to produce stable triazenes, which have various applications due to their stability in acidic mediums (Pr̆ikryl et al., 2007).
Metal- and Catalyst-Free Synthesis : The synthesis of 3,5-disubstituted/annulated isothiazoles can be achieved under metal- and catalyst-free conditions, which is significant for accessing challenging isothiazoles under nontoxic conditions (Shukla et al., 2016).
Nucleophilic Displacement Reactions : 5-substituted isothiazoles, including 5-Isothiazolemethanol, can be prepared via nucleophilic displacement reactions, yielding various substituted compounds, important in chemical synthesis (Davis & Gordon, 1972).
Corrosion Inhibition : Triazole derivatives, which are structurally related to isothiazoles, have been shown to effectively inhibit copper corrosion in acidic solutions, suggesting potential applications in materials science (Sudheer & Quraishi, 2013).
Brain Tumor Chemotherapy : Novel comenic acid derivatives containing isothiazole moieties have been synthesized, showing synergistic effects when combined with certain drugs in brain tumor chemotherapy (Kletskov et al., 2018).
Antimicrobial Activity : The lipophilicity of isothiazolone derivatives is correlated with their antimicrobial activity against bacteria and fungi, highlighting their potential in antimicrobial research (Rezaee et al., 2009).
Catalytic Activity in Polymerization : Organolanthanide complexes supported by thiazole-containing ligands show promising catalytic activity in polymerization processes, with the nature of the thiazole unit influencing stability (Luconi et al., 2014).
Antiviral Activities : Structural and vibrational properties of isothiazole derivatives have been correlated with their antiviral activities. The polarity and bond order values of these compounds play a significant role in their biological effectiveness (Romani et al., 2015).
Safety And Hazards
Isothiazolinones, including 5-Isothiazolemethanol, are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity. Despite their effectiveness as biocides, isothiazolinones are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards .
Future Directions
properties
IUPAC Name |
1,2-thiazol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-3-4-1-2-5-7-4/h1-2,6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJLMGHKRZLAFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339900 | |
Record name | 5-Isothiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isothiazolemethanol | |
CAS RN |
1710-66-3 | |
Record name | 5-Isothiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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